

Application Notes and Protocols for KU-60019 In Vitro Use

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Compound of Interest

Compound Name: KU-60019

Cat. No.: B7881776

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal in vitro working concentrations of **KU-60019**, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. The provided protocols and data are intended to assist in the effective use of this compound in various cell-based assays.

KU-60019 is a second-generation ATM inhibitor, an improvement upon its predecessor KU-55933, with a higher potency and similar target selectivity.^{[1][2]} It is a valuable tool for studying the role of ATM in DNA damage response (DDR), cell cycle control, and prosurvival signaling pathways.

Key Characteristics:

- Target: ATM kinase^{[1][3][4][5]}
- Potency: IC₅₀ of 6.3 nM in cell-free assays^{[1][3][4][5][6]}
- Selectivity: Highly selective for ATM over other related kinases such as DNA-PKcs (IC₅₀ = 1.7 μM) and ATR (IC₅₀ > 10 μM)^{[1][3][5][6]}
- Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)

- Storage: Store stock solutions at -20°C or -80°C for long-term stability[5]

Quantitative Data Summary

The optimal working concentration of **KU-60019** is application-dependent. The following tables summarize key quantitative data from in vitro studies to guide concentration selection.

Table 1: Inhibitory Potency (IC50 Values)

Target Kinase	IC50 Value	Notes	Reference(s)
ATM	6.3 nM	Cell-free kinase assay	[1][3][4][5][6]
DNA-PKcs	1.7 µM	Demonstrates high selectivity for ATM.	[1][3][5][6]
ATR	>10 µM	Demonstrates high selectivity for ATM.	[1][3][5][6]
Panel of 229 other protein kinases	Little to no activity at 1µM	Highlights the specificity of the inhibitor.	[1][6]

Table 2: Recommended Working Concentrations for Cell-Based Assays

Application	Cell Type(s)	Recommended Concentration	Observed Effect	Reference(s)
Inhibition of ATM Signaling	Human Glioma (U87, U1242)	0.3 μ M (300 nM)	Complete inhibition of p53 and H2AX phosphorylation.	[3]
Human Glioma (U87)	1 μ M	>70% decrease in radiation-induced p53 (S15) phosphorylation.	[1][2]	
Human Glioma (U1242)	3 μ M	Complete inhibition of radiation-induced CHK2 (T68) phosphorylation.	[2]	
Radiosensitization	Human Glioma (U87)	1 μ M	Dose-enhancement ratio of 1.7.	[1][2]
Human Glioma (U87)	10 μ M	Dose-enhancement ratio of 4.4.	[1][2]	
Inhibition of Cell Migration & Invasion	Human Glioma (U87, U1242)	3 μ M	>50-70% inhibition of migration and ~60% inhibition of invasion.	[1][7]
Inhibition of AKT Signaling	Human Glioma (U87, U1242)	3 μ M	Blocks basal and insulin-induced AKT S473 phosphorylation.	[1][2][7]
General Cytotoxicity	Various	Up to 10 μ M	Minimal cytotoxicity	[8]

observed.

Experimental Protocols

Protocol 1: General Preparation of KU-60019 Stock and Working Solutions

- Reconstitution of Lyophilized Powder:
 - Briefly centrifuge the vial to ensure the powder is at the bottom.
 - Reconstitute the lyophilized **KU-60019** in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
 - Vortex thoroughly to ensure complete dissolution.
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[\[5\]](#)
- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before adding to the cells.
 - Note: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: Inhibition of ATM-Mediated Phosphorylation (Western Blot)

This protocol is designed to assess the inhibition of radiation-induced phosphorylation of ATM targets.

- Cell Seeding: Plate cells (e.g., human glioma U87 or U1242) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
- Pre-treatment with **KU-60019**:
 - Prepare working solutions of **KU-60019** in complete medium at various concentrations (e.g., 0.1 μ M, 0.3 μ M, 1 μ M, 3 μ M, 10 μ M).
 - Aspirate the old medium from the cells and replace it with the medium containing **KU-60019** or a vehicle control (DMSO).
 - Incubate the cells for 1 hour at 37°C and 5% CO₂.[\[2\]](#)
- Induction of DNA Damage:
 - Expose the cells to a source of ionizing radiation (IR), such as an X-ray or gamma-ray irradiator (e.g., 5-10 Gy).[\[2\]](#)[\[9\]](#)
 - A non-irradiated control group should be included.
- Post-Irradiation Incubation: Return the cells to the incubator for a specified time to allow for the phosphorylation of ATM targets (e.g., 15 minutes to 1 hour).[\[2\]](#)
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Probe the membrane with primary antibodies against phosphorylated ATM targets (e.g., phospho-p53 (Ser15), γ -H2AX (phospho-H2AX Ser139), phospho-Chk2 (Thr68)) and total protein controls.
- Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Protocol 3: Cell Viability and Radiosensitization Assay (Colony Formation Assay)

This assay determines the ability of **KU-60019** to enhance the cell-killing effects of ionizing radiation.

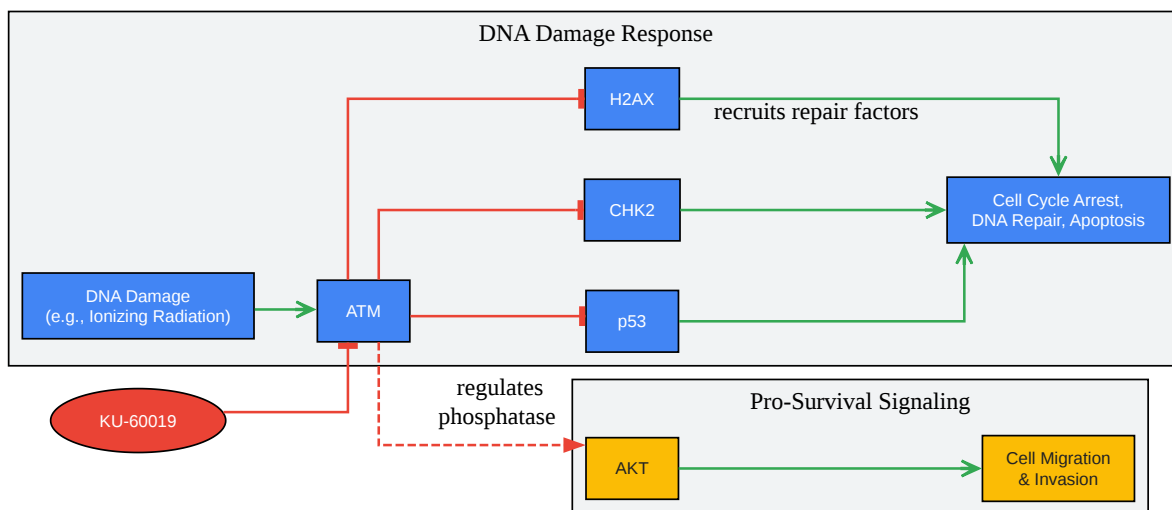
- Cell Seeding:
 - Harvest and count the cells.
 - Plate a precise number of cells (e.g., 200-1000 cells/well in a 6-well plate) in complete medium. The exact number will depend on the cell line's plating efficiency and the radiation dose.
 - Allow the cells to attach for at least 6 hours.
- Drug Treatment and Irradiation:
 - Treat the cells with **KU-60019** at the desired concentration (e.g., 1 μ M or 3 μ M) or vehicle control for 1 hour prior to irradiation.[\[2\]](#)[\[9\]](#)
 - Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[\[9\]](#)
- Colony Growth:
 - After irradiation, the drug can be left in the medium or washed out and replaced with fresh medium. For **KU-60019**, it has been reported to be removed 16 hours post-IR in some

protocols.[\[2\]](#)

- Incubate the plates for 10-14 days to allow for colony formation.
- Colony Staining and Counting:
 - Aspirate the medium and wash the wells with PBS.
 - Fix the colonies with a solution such as methanol or 10% formalin.
 - Stain the colonies with a 0.5% crystal violet solution.
 - Wash the plates with water and allow them to air dry.
 - Count the number of colonies containing at least 50 cells.
- Data Analysis:
 - Calculate the surviving fraction for each treatment group by normalizing to the plating efficiency of the non-irradiated control.
 - Plot the surviving fraction against the radiation dose to generate survival curves.
 - The dose-enhancement ratio (DER) can be calculated to quantify the radiosensitizing effect of **KU-60019**.

Visualizations

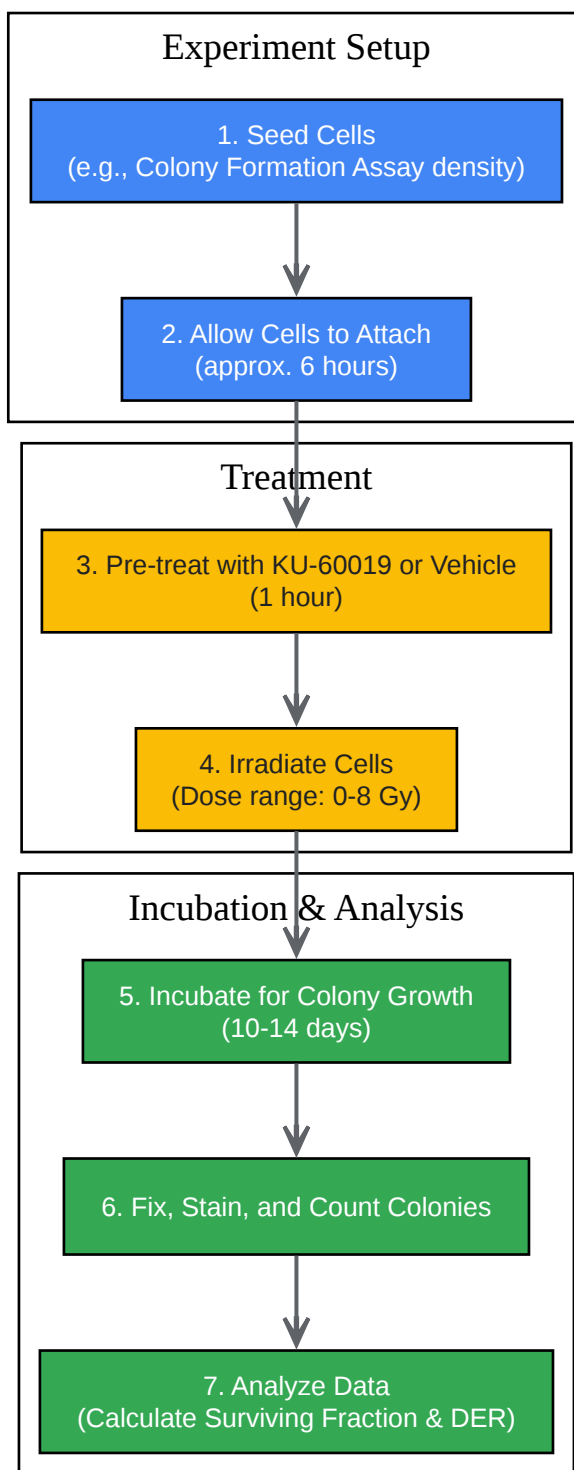
Signaling Pathway of KU-60019 Action



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Caption: Mechanism of **KU-60019** action on ATM-mediated signaling pathways.

Experimental Workflow for Radiosensitization Study



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